2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate
Description
2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a pivalamido (2,2-dimethylpropanamido) group at the 5-position, diethyl ester groups at the 2- and 4-positions, and a methyl substituent at the 3-position. Its synthesis typically involves the derivatization of the precursor Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (compound I), which is a common intermediate in the preparation of bioactive thiophene derivatives .
Properties
Molecular Formula |
C16H23NO5S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
diethyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H23NO5S/c1-7-21-13(18)10-9(3)11(14(19)22-8-2)23-12(10)17-15(20)16(4,5)6/h7-8H2,1-6H3,(H,17,20) |
InChI Key |
FETOMBLRQHKUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Ester Groups: Esterification reactions are used to introduce the diethyl ester groups at the 2 and 4 positions of the thiophene ring.
Amidation: The amide group is introduced by reacting the ester with 2,2-dimethylpropanamide under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or amide groups, converting them into alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
Pharmacological Applications
The compound has shown potential in pharmacological research due to its bioactive properties.
-
Antimicrobial Activity : Preliminary studies indicate that derivatives of similar thiophene compounds exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
Microorganism Zone of Inhibition (mm) MIC (µg/mL) Staphylococcus aureus 15 25 Escherichia coli 12 30 -
Cytotoxicity : In vitro tests have suggested that the compound may possess selective cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) % Inhibition at 50 µM HepG2 20 85 NCI-H661 15 90
Enzyme Inhibition
Research suggests that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been hypothesized that it could inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene ring significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising results in inhibiting cell growth. The study highlighted the potential for development into anticancer agents through further research on their mechanisms of action.
Mechanism of Action
The mechanism of action of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Structural Comparison with Analogues
The structural uniqueness of the target compound lies in its 5-position pivalamido substituent, which distinguishes it from other derivatives. Key analogues include:
Key Observations :
- Steric Effects : The pivalamido group (tert-butyl-like) in the target compound introduces significant steric bulk compared to smaller substituents like acetamido or chloroacetamido. This may influence solubility, crystallization, and intermolecular interactions .
Physicochemical Properties Comparison
Physical properties vary with substituent chemistry:
Key Observations :
- Trifluoroacetamido derivatives may exhibit higher solubility in polar solvents due to increased polarity .
Key Observations :
- The pivalamido group’s steric bulk may reduce binding accessibility compared to smaller amides (e.g., trifluoroacetamido), but enhance metabolic stability .
- The precursor (amino derivative) is critical for synthesizing bioactive compounds, highlighting the role of functional group diversification .
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal insights into molecular conformation and packing:
Key Observations :
- The acetamido derivative stabilizes via hydrogen bonds, while Schiff base analogues rely on π-stacking and van der Waals forces .
Biological Activity
2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate (CAS Number: 300828-45-9) is a synthetic compound with potential biological activities. Its unique structure includes a thiophene ring and multiple functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate is , with a molecular weight of approximately 341.42 g/mol. The compound features a thiophene ring substituted with ethyl groups and an amide group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H23NO5S |
| Molecular Weight | 341.42 g/mol |
| CAS Number | 300828-45-9 |
| SMILES | CCOC(=O)c1sc(c(c1C)C(=O)OCC)NC(=O)C(C)(C)C |
Biological Activity
Research into the biological activity of this compound has been limited but suggests several potential mechanisms of action.
Antimicrobial Activity
Preliminary studies indicate that derivatives of thiophene compounds exhibit antimicrobial properties. For instance, similar thiophene derivatives have been shown to inhibit the growth of various bacterial strains . Although specific studies on 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate are scarce, its structural analogs suggest a potential for antimicrobial efficacy.
Anticancer Potential
Thiophene derivatives have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways. In particular, compounds containing thiophene rings have been reported to induce apoptosis in cancer cell lines through modulation of the MAPK/ERK pathway . Future studies could elucidate whether this compound shares similar mechanisms.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. For example, some studies have highlighted the role of thiophene derivatives in protecting neuronal cells from oxidative stress-induced damage . Investigating the neuroprotective potential of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate could provide insights into its therapeutic applications in neurodegenerative diseases.
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